N'-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide is an organic compound characterized by the presence of a bromophenyl group and a decyloxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and 4-(decyloxy)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active sites . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide is unique due to its specific combination of a bromophenyl group and a decyloxybenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H31BrN2O2 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-decoxybenzamide |
InChI |
InChI=1S/C24H31BrN2O2/c1-2-3-4-5-6-7-8-9-18-29-23-16-12-21(13-17-23)24(28)27-26-19-20-10-14-22(25)15-11-20/h10-17,19H,2-9,18H2,1H3,(H,27,28)/b26-19+ |
InChI Key |
RLNBLERBCHUQKP-LGUFXXKBSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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